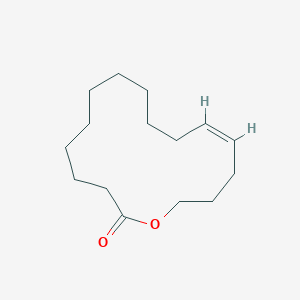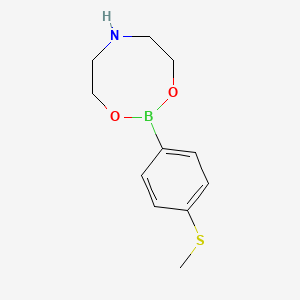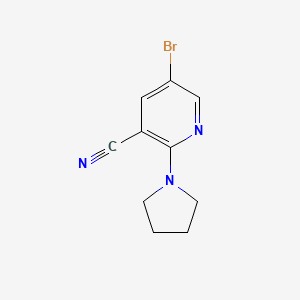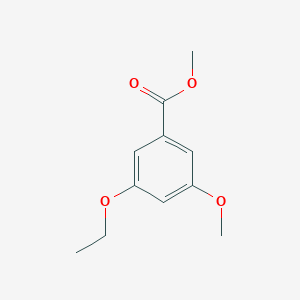
3-Acetyl-5-chloro-7-azaindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-Acetil-5-cloro-7-azaindol es un compuesto heterocíclico que pertenece a la clase de los azaindoles. Los azaindoles son conocidos por sus diversas actividades biológicas y se utilizan a menudo como bloques de construcción en la química medicinal. La presencia de átomos de nitrógeno y cloro en la estructura del 3-Acetil-5-cloro-7-azaindol lo convierte en un compuesto valioso para diversas aplicaciones químicas y biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 3-Acetil-5-cloro-7-azaindol se puede lograr mediante varios métodos. Un enfoque común implica la síntesis de indol de Fischer, donde una fenilhidrazina sustituida reacciona con una cetona adecuada en condiciones ácidas para formar el sistema de anillo de indol. Para el 3-Acetil-5-cloro-7-azaindol, los materiales de partida incluirían 5-cloro-2-nitrofenilhidrazina y acetilacetona, y la reacción se llevaría a cabo típicamente en presencia de un ácido fuerte como el ácido clorhídrico .
Métodos de Producción Industrial
La producción industrial del 3-Acetil-5-cloro-7-azaindol puede implicar la síntesis de indol de Fischer a gran escala u otras rutas sintéticas optimizadas que garanticen un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas de purificación avanzadas como la cristalización y la cromatografía pueden mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 3-Acetil-5-cloro-7-azaindol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.
Sustitución: El átomo de cloro se puede sustituir por otros nucleófilos, como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio o hidrogenación catalítica.
Sustitución: Las reacciones de sustitución nucleofílica a menudo requieren una base como hidróxido de sodio o carbonato de potasio.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen N-óxidos, derivados de amino y varios azaindoles sustituidos, dependiendo de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
El 3-Acetil-5-cloro-7-azaindol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se utiliza en el estudio de inhibidores enzimáticos y moduladores de receptores.
Industria: El compuesto se utiliza en el desarrollo de agroquímicos y colorantes
Mecanismo De Acción
El mecanismo de acción del 3-Acetil-5-cloro-7-azaindol implica su interacción con objetivos moleculares específicos, como las quinasas de proteínas. El compuesto puede inhibir la actividad de estas enzimas uniéndose a sus sitios activos, bloqueando así la fosforilación de las proteínas diana. Esta inhibición puede conducir a la modulación de varias vías celulares, incluidas las que participan en el crecimiento celular, la diferenciación y la apoptosis .
Comparación Con Compuestos Similares
Compuestos Similares
5-Cloro-7-azaindol: Similar en estructura pero carece del grupo acetilo.
3-Acetil-7-azaindol: Similar pero sin el átomo de cloro.
7-Azaindol: El compuesto padre sin ningún sustituyente.
Unicidad
El 3-Acetil-5-cloro-7-azaindol es único debido a la presencia de sustituyentes acetilo y cloro, que confieren reactividad química y actividad biológica distintas. La combinación de estos grupos funcionales mejora su potencial como andamio versátil en la química medicinal .
Propiedades
Fórmula molecular |
C9H7ClN2O |
|---|---|
Peso molecular |
194.62 g/mol |
Nombre IUPAC |
1-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H7ClN2O/c1-5(13)8-4-12-9-7(8)2-6(10)3-11-9/h2-4H,1H3,(H,11,12) |
Clave InChI |
CKLUEVOGCHVBRI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CNC2=C1C=C(C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid](/img/structure/B12093367.png)

![2-[6-[3-[6-[[6-[[5-[5-(6-ethyl-5-hydroxy-5-methyloxan-2-yl)-2-hydroxy-3,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]-hydroxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]methyl]-6-hydroxy-5-methyloxan-2-yl]-2-hydroxybutyl]-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B12093378.png)



